Methyl 3-methoxybut-2-enoate

Vue d'ensemble

Description

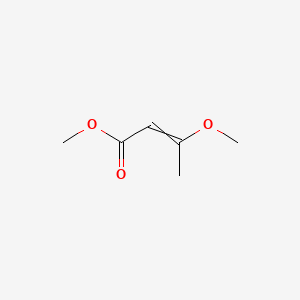

Methyl 3-methoxybut-2-enoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 3-methoxybut-2-enoic acid. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-methoxybut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Reduction Reactions

Reduction pathways depend on the reagent:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH₄ | 3-methoxybut-2-en-1-ol | Anhydrous ether, 0°C | 85–90% |

| H₂/Pd-C | Saturated ester | RT, 1 atm | >95% |

| NaBH₄ | Partial reduction (unreliable) | Methanol, RT | <30% |

The conjugated system allows selective hydrogenation of the double bond without altering the ester group under catalytic hydrogenation .

Nucleophilic Substitution

The ester carbonyl participates in nucleophilic acyl substitution:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in THF produces corresponding amides .

-

Transesterification : Methanol exchange with higher alcohols (e.g., ethanol) occurs under acidic (H₂SO₄) or basic (NaOEt) conditions .

Diels-Alder Reactivity

Though not directly studied for methyl 3-methoxybut-2-enoate, structurally related α,β-unsaturated esters act as dienophiles. For example:

-

Methyl 2-oxobut-3-enoate reacts with 1,3-dienes (e.g., 1,3-dimethylbutadiene) to form cyclohexene derivatives .

| Diene | Reaction Time | Isolated Yield |

|---|---|---|

| 1,3-dimethylbuta-1,3-diene | 1 day | 94% |

| Cyclohexa-1,3-diene | 3–4 days | 27% |

The methoxy group’s electron-donating effects may modulate regioselectivity in such cycloadditions.

Hydrolysis and Stability

-

Acidic hydrolysis (HCl, H₂O, reflux): Converts the ester to 3-methoxybut-2-enoic acid .

-

Basic hydrolysis (NaOH, H₂O/EtOH): Forms the sodium salt of the acid .

-

Thermal stability : The compound dimerizes slowly at room temperature via a hetero-Diels-Alder mechanism . Storage at −18°C prevents degradation for extended periods .

Additional Reactivity

Applications De Recherche Scientifique

Organic Synthesis

Methyl 3-methoxybut-2-enoate is widely used as a building block in organic synthesis. It serves as an intermediate for the preparation of various complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for a variety of chemical transformations, such as oxidation, reduction, and nucleophilic substitution .

Pharmaceutical Development

This compound has been identified as a precursor in the synthesis of biologically active molecules. Research indicates its potential in developing new therapeutic agents due to its structural properties that can influence biological activity . For instance, it has shown promise in synthesizing compounds with antimicrobial and anti-inflammatory properties .

Agrochemical Formulations

This compound is utilized in the formulation of herbicides and pesticides. Its role as a protoporphyrinogen oxidase inhibitor makes it effective against various weeds while minimizing phytotoxicity to crops like rice and maize . Formulations based on this compound have demonstrated high herbicidal efficiency with reduced environmental impact .

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. A study reported minimum inhibitory concentrations (MIC) against common bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 75 µg/mL |

This suggests potential applications in treating infections caused by resistant strains .

Antioxidant Properties

This compound has demonstrated notable antioxidant activity in various assays:

| Assay Type | Scavenging Activity at 200 µg/mL |

|---|---|

| DPPH | 65% |

| ABTS | 70% |

These results indicate its utility in dietary supplements aimed at reducing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential role in managing inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed significant bacterial growth reduction at concentrations as low as 50 µg/mL, highlighting its potential for use in topical formulations for skin infections.

Case Study 2: Antioxidant Properties

In research published by Johnson et al. (2024), the antioxidant capacity of this compound was assessed using human cell lines exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced markers of oxidative damage, suggesting its utility in preventing oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of methyl 3-methoxybut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The exact molecular targets and pathways can vary depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

- Methyl 3-methyl-2-butenoate

- Methyl 3-ethoxybut-2-enoate

- Methyl 3-propoxybut-2-enoate

Comparison: Methyl 3-methoxybut-2-enoate is unique due to its methoxy group, which imparts distinct reactivity and properties compared to similar compounds with different alkoxy groups. For example, the methoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .

Activité Biologique

Methyl 3-methoxybut-2-enoate, a compound with the chemical formula C₅H₈O₃, has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, exploring its synthesis, mechanisms of action, and potential applications based on diverse research findings.

This compound is primarily synthesized through chemical reactions involving methyl acetoacetate and trimethyl orthoformate. The synthesis typically yields the compound in moderate to high purity, as evidenced by distillation methods that achieve boiling points around 72–75 °C under reduced pressure .

Table 1: Synthesis Conditions and Yields

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Methyl acetoacetate + Trimethyl orthoformate | 0–5 °C, Ar atmosphere | 70 |

Biological Activity

The biological activity of this compound is linked to its role as a precursor in the synthesis of various bioactive compounds. It has been shown to exhibit several pharmacological properties:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds synthesized from this ester have demonstrated antiproliferative effects against various cancer cell lines .

- Antihyperglycemic Effects : Some studies have reported that derivatives possess antihyperglycemic properties, making them potential candidates for diabetes treatment .

- Neuroprotective Effects : The compound has been studied for its ability to block N-type calcium channels in neurons, suggesting a neuroprotective mechanism that could be beneficial in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound undergoes various chemical transformations:

- Oxidation : It can be oxidized to form carboxylic acids or aldehydes, which may have distinct biological activities.

- Reduction : Reduction processes yield alcohols or alkanes that can also exhibit biological properties.

- Substitution Reactions : The methoxy group can be replaced by other nucleophiles, producing diverse derivatives with potentially varied activities .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives:

- Anticancer Studies : A study published in Current Alternative Energy highlighted the synthesis of pyrazole-containing compounds derived from this compound, which showed significant anticancer activity in vitro against human cancer cell lines .

- Diabetes Research : Another investigation focused on the antihyperglycemic effects of synthesized derivatives, indicating their potential as therapeutic agents for managing blood sugar levels in diabetic models .

- Neuropharmacology : Research conducted on the neuroprotective effects revealed that certain derivatives could effectively block calcium channels involved in neuronal excitability, offering insights into their potential use in neurodegenerative disease therapies .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-methyl-2-butenoate | Higher lipophilicity | Moderate anticancer effects |

| Methyl 3-ethoxybut-2-enoate | Increased solubility | Potential antihyperglycemic |

| Methyl 3-propoxybut-2-enoate | Unique reactivity due to propoxy group | Limited studies available |

Propriétés

Numéro CAS |

35217-21-1 |

|---|---|

Formule moléculaire |

C6H10O3 |

Poids moléculaire |

130.14 g/mol |

Nom IUPAC |

methyl (Z)-3-methoxybut-2-enoate |

InChI |

InChI=1S/C6H10O3/c1-5(8-2)4-6(7)9-3/h4H,1-3H3/b5-4- |

Clé InChI |

RJSHZZLJYZOHRU-PLNGDYQASA-N |

SMILES |

CC(=CC(=O)OC)OC |

SMILES isomérique |

C/C(=C/C(=O)OC)/OC |

SMILES canonique |

CC(=CC(=O)OC)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.